molecular formula C68H50O44 B12769882 Hirtellin E CAS No. 144886-16-8

Hirtellin E

Cat. No.: B12769882
CAS No.: 144886-16-8
M. Wt: 1571.1 g/mol
InChI Key: GSGRIXBELKZTGO-SHIPKOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hirtellin E involves the oxidative coupling of galloyl groups and hexahydroxydiphenoyl (HHDP) units. The reaction conditions typically include the use of oxidizing agents such as potassium ferricyanide or iodine in an aqueous or alcoholic medium .

Industrial Production Methods

Most studies focus on its extraction from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

Hirtellin E undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide, iodine.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions include oxidized ellagitannins, reduced phenolic compounds, and substituted esters and ethers .

Mechanism of Action

Hirtellin E exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). This activity helps prevent cellular damage and has potential therapeutic applications in preventing oxidative stress-related diseases .

Properties

CAS No.

144886-16-8

Molecular Formula

C68H50O44

Molecular Weight

1571.1 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 2-[[(11R,12S,13R,31R,33S)-4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C68H50O44/c69-13-35-47(88)55(107-59(93)15-1-23(70)39(80)24(71)2-15)57(67(104-35)111-61(95)17-5-27(74)41(82)28(75)6-17)109-65(99)21-11-32(79)45(86)50(91)52(21)103-34-12-22-53(51(92)46(34)87)102-33-8-18(7-29(76)42(33)83)62(96)112-68-58(110-66(22)100)56(108-60(94)16-3-25(72)40(81)26(73)4-16)54-36(105-68)14-101-63(97)19-9-30(77)43(84)48(89)37(19)38-20(64(98)106-54)10-31(78)44(85)49(38)90/h1-12,35-36,47,54-58,67-92H,13-14H2/t35-,36-,47-,54-,55+,56+,57-,58-,67+,68+/m1/s1

InChI Key

GSGRIXBELKZTGO-SHIPKOKOSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]3[C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)O3)OC6=C(C(=C(C=C6C(=O)O[C@@H]7[C@H]([C@@H]([C@H](O[C@H]7OC(=O)C8=CC(=C(C(=C8)O)O)O)CO)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)O3)OC6=C(C(=C(C=C6C(=O)OC7C(C(C(OC7OC(=O)C8=CC(=C(C(=C8)O)O)O)CO)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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